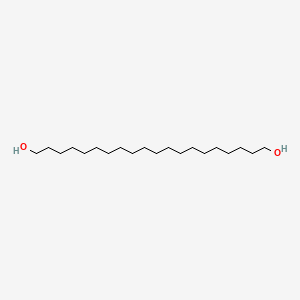

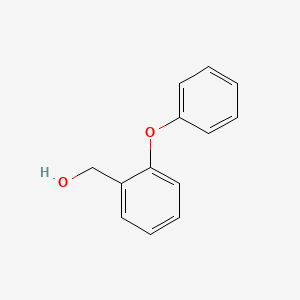

![molecular formula C18H10Cl2N2O2 B1630827 3,6-双(4-氯苯基)吡咯并[3,4-c]吡咯-1,4(2H,5H)-二酮 CAS No. 84632-65-5](/img/structure/B1630827.png)

3,6-双(4-氯苯基)吡咯并[3,4-c]吡咯-1,4(2H,5H)-二酮

描述

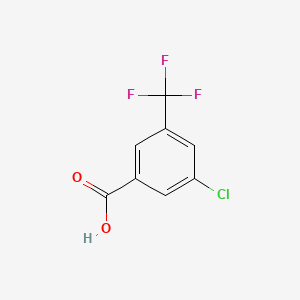

Pigment Red 254, also known as 3,6-bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, is a diketopyrrolo-pyrrole pigment. It is widely used in industrial applications due to its excellent coloristic properties, including high color saturation, opacity, and weather resistance. This pigment is particularly valued for its stability and resistance to heat, acids, alkalis, and solvents .

科学研究应用

Pigment Red 254 has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing other diketopyrrolo-pyrrole derivatives.

Biology: Employed in bioimaging due to its fluorescent properties.

Medicine: Investigated for use in photodynamic and photothermal therapy.

Industry: Widely used in automotive coatings, plastics, and high-end coatings due to its excellent coloristic and fastness properties

作用机制

Target of Action

The primary target of 3,6-Bis(4-chlorophenyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione, also known as Pigment Red 254, is fluoride anions . This compound acts as a fluorescence chemosensor for fluoride anions .

Mode of Action

Pigment Red 254 interacts with its targets through a process called intramolecular charge transfer . The substituents at the benzene ring, such as simple methyl, chloride, and bromide, can affect this charge transfer from the lactam N to the DPP core . The sensing performance of mDPP to fluoride ions is in the order, mDPP-Br ≥ mDPP-Cl > mDPP-Me . Proton NMR titrations indicate that the intermolecular proton transfer between the hydrogen atom on the lactam N and the fluoride anion is the sensing origin .

Biochemical Pathways

It’s known that the compound exhibitsusable two-photon absorption cross-sections , indicating its potential involvement in two-photon science and technology.

Result of Action

The result of the action of Pigment Red 254 is the generation of high fluorescence quantum yields .

生化分析

Biochemical Properties

3,6-Bis(4-chlorophenyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as α-amylase, where it acts as an inhibitor, thereby affecting the breakdown of starch into glucose . Additionally, it interacts with proteins involved in cellular signaling pathways, influencing their activity and downstream effects. The nature of these interactions often involves binding to the active sites of enzymes or proteins, leading to inhibition or modulation of their functions.

Cellular Effects

The effects of 3,6-Bis(4-chlorophenyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of protein kinases, which are crucial for cell signaling and regulation . Changes in gene expression induced by this compound can lead to alterations in cellular metabolism, affecting processes such as glucose uptake and energy production.

Molecular Mechanism

At the molecular level, 3,6-Bis(4-chlorophenyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, its binding to α-amylase results in enzyme inhibition, reducing the breakdown of starch . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,6-Bis(4-chlorophenyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under various conditions, maintaining its biochemical activity over extended periods . Its degradation products can also have significant biological effects, necessitating careful monitoring in experimental setups.

Dosage Effects in Animal Models

The effects of 3,6-Bis(4-chlorophenyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione vary with different dosages in animal models. At low doses, it has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been identified, indicating specific dosage levels at which the compound transitions from being beneficial to harmful. These studies are crucial for determining safe and effective dosage ranges for potential therapeutic applications.

Metabolic Pathways

3,6-Bis(4-chlorophenyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 3,6-Bis(4-chlorophenyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Studies have shown that this compound can be efficiently transported across cell membranes, allowing it to reach its target sites and exert its biological effects.

Subcellular Localization

The subcellular localization of 3,6-Bis(4-chlorophenyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Targeting signals and post-translational modifications play a crucial role in directing the compound to its appropriate subcellular locations, ensuring its effective participation in biochemical processes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Pigment Red 254 typically involves the reaction of 4-chlorobenzonitrile with diisopropyl succinate in the presence of a strong base, such as sodium tert-amylate. The reaction is carried out under nitrogen protection to prevent oxidation. The mixture is heated, stirred, and refluxed to form the sodium tert-amyl alcohol solution. The 4-chlorobenzonitrile is then dissolved in this solution, followed by the addition of diisopropyl succinate. The condensation reaction is carried out, and the resulting product is hydrolyzed with surfactant-containing deionized water. The crude product is obtained by filtering, rinsing, and drying .

Industrial Production Methods

In industrial settings, the production process involves large-scale reactors and precise control of reaction conditions to ensure high yield and product quality. The hydrolysis step is performed in stainless steel reactors, and the reaction mixture is maintained at specific temperatures and stirring speeds to optimize the reaction .

化学反应分析

Types of Reactions

Pigment Red 254 undergoes various chemical reactions, including:

Oxidation: The pigment can be oxidized under certain conditions, although it is generally stable.

Reduction: Reduction reactions can alter the pigment’s color properties.

Substitution: The chlorophenyl groups in Pigment Red 254 can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorophenyl groups .

相似化合物的比较

Pigment Red 254 is part of the diketopyrrolo-pyrrole pigment series, which includes other compounds such as:

- Pigment Red 255

- Pigment Red 256

- Pigment Red 257

Compared to these similar compounds, Pigment Red 254 is unique due to its superior coloristic properties, high stability, and resistance to environmental factors. It is often preferred in applications requiring high-performance pigments .

属性

IUPAC Name |

1,4-bis(4-chlorophenyl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Cl2N2O2/c19-11-5-1-9(2-6-11)15-13-14(18(24)21-15)16(22-17(13)23)10-3-7-12(20)8-4-10/h1-8,21,24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCLHLSTAOEFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044736 | |

| Record name | Pigment Red 254 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid, Other Solid; Other Solid | |

| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

84632-65-5, 122390-98-1 | |

| Record name | Pigment Red 254 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084632655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pigment Red 254 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT RED 254 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGL0620LJ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Pigment Red 254?

A1: The molecular formula of Pigment Red 254 is C20H10Cl2N2O2, and its molecular weight is 377.21 g/mol.

Q2: What is known about the crystal structure of Pigment Red 254?

A2: Pigment Red 254 crystallizes in the monoclinic crystal system. The dihedral angle between the benzene and pyrrole rings is 11.1°. [] In the crystal structure, molecules are linked via N—H⋯O hydrogen bonds, forming chains. [] Researchers have successfully determined the crystal structure from X-ray powder diffraction data using simulated annealing and Rietveld refinement methods. []

Q3: What are the key spectroscopic characteristics of Pigment Red 254?

A3: Pigment Red 254 exhibits a characteristic absorption maximum (λmax) near 500 nm. [] The exact position of the λmax can vary slightly depending on factors such as solvent, aggregation state, and structural modifications. []

Q4: What is known about the thermal stability of Pigment Red 254?

A4: Pigment Red 254 is recognized for its excellent thermal stability. [] Studies have shown that it can withstand high temperatures without significant degradation, making it suitable for applications requiring heat resistance, such as high-performance plastics and LCD color filters. [, , ]

Q5: How does the particle size of Pigment Red 254 affect its properties?

A5: The particle size of Pigment Red 254 significantly influences its coloristic properties, including hue, chroma, and transparency. Fine-particle Pigment Red 254, with particle sizes in the nanometer range, typically exhibits enhanced color strength and transparency compared to coarser grades. [, , , ] Controlling particle size distribution is crucial for achieving desired coloristic performance in various applications. [, , , ]

Q6: What are the typical methods used to produce fine-particle Pigment Red 254?

A6: Fine-particle Pigment Red 254 is commonly produced by milling crystalline crude pigment in a liquid medium using a ball mill agitator. [, , ] This process, often referred to as pigment finishing, aims to break down larger pigment agglomerates into smaller primary particles, resulting in improved coloristic properties. [, , ]

Q7: What are the main applications of Pigment Red 254?

A7: Pigment Red 254 is primarily used as a pigment in various applications, including:

- Paints and Coatings: Providing a bright red hue with excellent lightfastness and weather resistance. []

- Printing Inks: Used in various printing processes, including offset, flexographic, and gravure printing, due to its high color strength and good transparency. []

- Plastics: Coloring a wide range of plastics, including high-performance polymers, due to its thermal stability and resistance to migration. [, ]

- LCD Color Filters: Utilized in the red color filters of liquid crystal displays (LCDs) due to its narrow absorption band and high color purity. [, , ]

Q8: What is known about the environmental impact of Pigment Red 254?

A9: Research on the environmental impact of Pigment Red 254 is ongoing. While it is generally considered to have low acute toxicity [], studies are exploring its potential long-term effects and fate in the environment. [] Researchers are investigating the transformation and distribution processes that govern the behavior of Pigment Red 254 and other nanomaterials in various environmental compartments. []

Q9: Are there any specific safety concerns associated with handling or using Pigment Red 254?

A10: As with any chemical substance, handling Pigment Red 254 requires appropriate safety precautions. [] While acute inhalation toxicity studies have shown it to be relatively well-tolerated [], exposure should be minimized through appropriate engineering controls and personal protective equipment during manufacturing, processing, and handling. []

Q10: What are some potential future research directions for Pigment Red 254?

A10: Ongoing research on Pigment Red 254 encompasses:

- Improving coloristic properties: Exploring novel synthesis methods and pigment finishing techniques to further enhance color strength, transparency, and other coloristic attributes. [, ]

- Developing sustainable alternatives: Investigating the use of renewable resources and environmentally benign processes for the synthesis of Pigment Red 254 and related pigments. []

- Enhancing performance in specific applications: Tailoring the surface properties of Pigment Red 254 through surface modifications or the use of specific dispersants to optimize its performance in demanding applications such as high-performance plastics and LCD color filters. [, , ]

- Understanding its environmental fate and effects: Conducting comprehensive ecotoxicological studies to assess the long-term impact of Pigment Red 254 on various environmental compartments. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

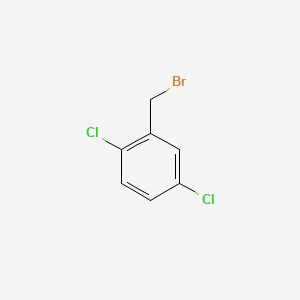

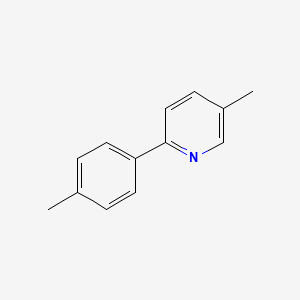

![4,4'-[Hexane-1,6-diylbis(oxy)]bisbenzonitrile](/img/structure/B1630751.png)

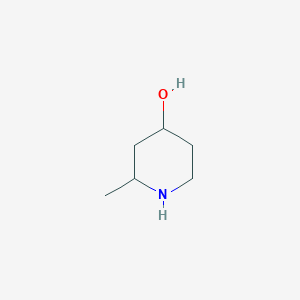

![[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine](/img/structure/B1630758.png)

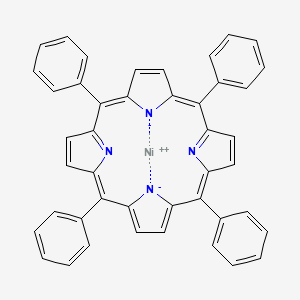

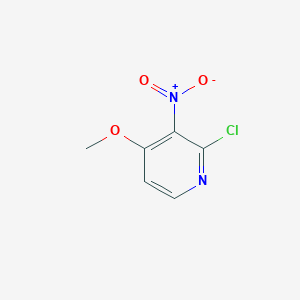

![Methyl 2-([[3,5-di(trifluoromethyl)phenyl]sulfonyl]amino)-4-(methylthio)butanoate](/img/structure/B1630777.png)